4-Isothiocyanatophenyl alpha-D-mannopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

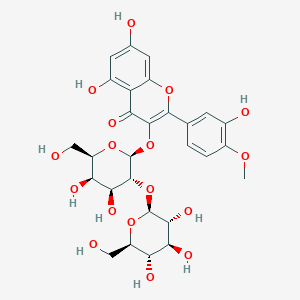

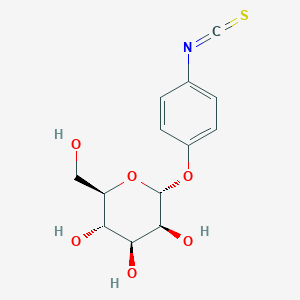

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used in carbohydrate chemistry . It is a building block and reagent which is used for preparing neoglycoproteins . This solid powder carbohydrate melts at 179-182°C . β-D-mannoside is a component of this molecule .

Synthesis Analysis

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves a simple process. Mannosides were phosphorylated in a reaction with phosphoryl chloride, pyridine, and water at 0 degrees C for 1 h, by a procedure selective for primary hydroxyl groups . Purified p-aminophenyl 6-phospho-alpha-D-mannopyranoside was characterized by chromatographic, enzymatic, and 13C nuclear magnetic resonance spectroscopic methods .Molecular Structure Analysis

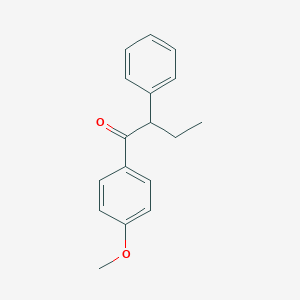

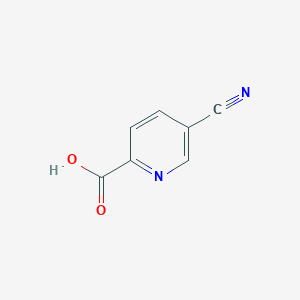

The molecular formula of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is C13H15NO6S . The structure of the compound includes a mannoside and an isothiocyanate group attached to a phenyl ring .Chemical Reactions Analysis

As a reagent, 4-Isothiocyanatophenyl alpha-D-mannopyranoside is used in the preparation of neoglycoproteins . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

4-Isothiocyanatophenyl alpha-D-mannopyranoside is a solid powder carbohydrate that melts at 179-182°C . Its molecular weight is 313.33 g/mol . The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors .科学的研究の応用

Synthesis and Chemical Characterization

4-Isothiocyanatophenyl alpha-D-mannopyranoside has been synthesized and characterized in various studies. One notable study describes the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside, which was then coupled to albumin. This research aimed to understand the fibroblast lysosomal enzyme recognition system, focusing on the chemical synthesis and characterization of the compound (G. N. Sando & E. Karson, 1980).

Biological Properties and Binding Affinity

Research has also focused on the biological properties and binding affinity of these compounds. For instance, the immunochemistry of antibodies sharing concanavalin A's anti-mannosyl binding specificity was studied using p-isothiocyanatophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside conjugated to hemocyanin (C. Reichert & I. Goldstein, 1979).

Development of Aggregation Assays

One interesting application is in the development of aggregation assays. Alpha-D-mannopyranosides, including 4-Isothiocyanatophenyl alpha-D-mannopyranoside, have been used as FimH antagonists in assays to inhibit the adhesion of Escherichia coli, providing insights into urinary tract infection treatments (D. Abgottspon et al., 2010).

将来の方向性

The compound has been used in research to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used in a study to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates . These studies suggest potential future directions in the fields of immunology and gene therapy.

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

CAS RN |

96345-79-8 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。